molecular formula C20H26N6O3 B2611999 8-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione CAS No. 376621-29-3

8-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione

Cat. No.: B2611999
CAS No.: 376621-29-3
M. Wt: 398.467
InChI Key: YWIJOSWAUWMZBZ-MTJSOVHGSA-N
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Description

8-[(2Z)-2-[(4-Ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione is a synthetic purine-2,6-dione derivative characterized by a hydrazinylidene substituent at the 8-position and a branched 3-methylbutyl chain at the 7-position. The compound features a Z-configuration stereochemistry in its hydrazinylidene moiety, which is critical for its molecular interactions. Its molecular structure aligns with purine-based inhibitors studied in kinase inhibition research, where substitutions at positions 7 and 8 significantly influence activity .

Properties

IUPAC Name

8-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O3/c1-5-29-15-8-6-14(7-9-15)12-21-24-19-22-17-16(26(19)11-10-13(2)3)18(27)23-20(28)25(17)4/h6-9,12-13H,5,10-11H2,1-4H3,(H,22,24)(H,23,27,28)/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIJOSWAUWMZBZ-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC2=NC3=C(N2CCC(C)C)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N\NC2=NC3=C(N2CCC(C)C)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione is a complex organic compound belonging to the purine family. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The structure of the compound can be represented as follows:

Property Details
Molecular Formula C19H24N6O3
Molecular Weight 384.4 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydrazone linkage in its structure allows for stable interactions with metal ions and enzymes, which can modulate biochemical pathways. Notably, purines have been recognized for their role in inhibiting key enzymes involved in cellular signaling and proliferation.

Key Mechanisms:

  • Inhibition of Kinases : The compound may exhibit inhibitory effects on kinases such as Src kinase and p38alpha MAP kinase, which are critical in cancer progression and inflammation .
  • Modulation of Receptor Activity : It may act as an agonist or antagonist at adenosine receptors, influencing cellular responses related to inflammation and immune modulation .
  • Interferon Induction : Like other purine derivatives, it may induce interferon production, which has implications for antiviral activity .

Biological Activities

Research on similar purine derivatives has highlighted several biological activities that may also be relevant to this compound:

  • Anticancer Activity : Studies indicate that purine derivatives can inhibit tumor cell growth by targeting specific signaling pathways .
  • Anti-inflammatory Effects : The modulation of adenosine receptors can lead to reduced inflammation, making the compound a candidate for treating inflammatory diseases.
  • Antimicrobial Properties : Some hydrazone derivatives have demonstrated antimicrobial effects, suggesting potential applications in infectious disease treatment.

Case Studies and Research Findings

Several studies have investigated the biological activities of purine derivatives similar to this compound. Below are notable findings:

  • In Vitro Studies : A study demonstrated that certain purine-based compounds significantly inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest .
  • High-throughput Screening : Rapid screening methods have identified purine derivatives as effective inhibitors against several protein targets, showcasing their versatility as chemical biology tools .
  • Therapeutic Applications : Research has suggested that compounds with similar structures could be developed into therapeutic agents for conditions such as cancer and autoimmune diseases due to their ability to modulate key biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-2,6-dione derivatives exhibit diverse biological activities depending on substituent modifications. Below is a comparative analysis of structurally analogous compounds:

Structural and Functional Comparisons

Key Insights from Research

Substituent Effects on Kinase Binding: The 3-phenoxypropyl chain in the CK2 inhibitor (IC₅₀ = 8.5 μM) provides optimal hydrophobic interactions with kinase pockets, outperforming shorter chains like 3-methylbutyl . The Z-configuration in the target compound’s hydrazinylidene group may favor specific π-π stacking with aromatic residues, as observed in docking studies .

Hydroxyl groups (e.g., 2-hydroxyphenyl in ) improve solubility but may reduce membrane permeability .

Docking and Binding Mode Predictions :

  • AutoDock4 simulations () highlight that flexibility in the receptor’s sidechains accommodates diverse purine-2,6-dione derivatives, explaining variability in inhibitory potency .
  • The target compound’s 4-ethoxy group is predicted to form van der Waals contacts with hydrophobic kinase subpockets, while the 3-methylbutyl chain may limit conformational flexibility .

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